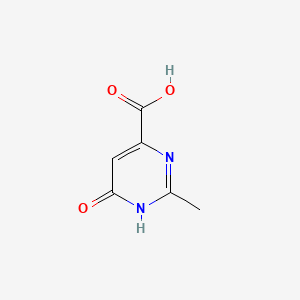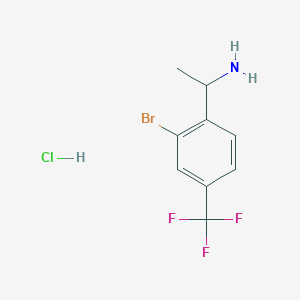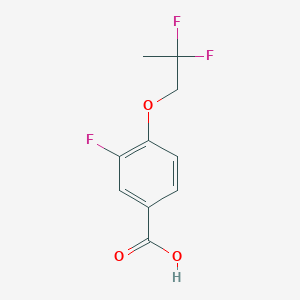![molecular formula C16H12ClN3OS B1486965 6-{[(4-氯苯基)硫代]甲基}-2-(4-吡啶基)-4-嘧啶醇 CAS No. 860609-53-6](/img/structure/B1486965.png)
6-{[(4-氯苯基)硫代]甲基}-2-(4-吡啶基)-4-嘧啶醇
描述
6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-(4-pyridinyl)-4-pyrimidinol, also known as 4-Chloro-2-pyrimidinol, is a synthetic compound with potential applications in the field of medicinal chemistry. It is a small molecule with a molecular weight of 246.64 g/mol and a boiling point of 477.3 °C. The compound has been studied extensively for its pharmacological properties, and its applications in the laboratory have been growing in recent years.
科学研究应用
合成和生物活性
杂环化合物合成:一项研究重点介绍了新的杂环硫代嘧啶-4(3H)-酮衍生物的合成,包括讨论了以极好的收率制备这些化合物的各种方法。该研究强调了含有嘧啶核的杂环体系相关的广泛的生物活性,例如抗菌、抗病毒、抗癌和抗炎特性 (Bassyouni & Fathalla, 2013)。
细胞毒性活性:另一项研究重点关注由 4-甲基-2-苯基-6-硫代嘧啶-5-羧酸乙酯合成的新型 5-甲基-4-硫代嘧啶衍生物。这项研究提供了对这些化合物晶体结构的见解,并评估了它们对各种人类细胞系的细胞毒性活性,为潜在的化学治疗应用奠定了基础 (Stolarczyk 等,2018)。
抗肿瘤活性:已经探索了新的 4-取代噻吩并[3,2-d]嘧啶和噻吩三唑嘧啶衍生物的合成和抗肿瘤活性的评估。这项工作证明了这些化合物对各种人类癌细胞系的有效抗癌活性,将它们定位为进一步药物开发的候选药物 (Hafez & El-Gazzar, 2017)。
化学性质和应用
C-S 键断裂:对相关的硫代嘧啶醇衍生物的化学性质的研究包括对导致形成四核 Cu(I) 簇的 C-S 键断裂的研究。这项研究提供了对反应机理和在复杂金属中心簇的合成中的潜在应用的宝贵见解 (Huang 等,2007)。
N-氧化物衍生物合成:已经记录了从取代的 2-(2-(吡啶-N-氧化物)甲基亚磺酰基)苯并咪唑中高效合成 N-氧化物衍生物。该过程展示了硫代嘧啶醇衍生物在有机合成中的适应性和功能多样性,从而产生了具有潜在药理活性的化合物 (Ray 等,2007)。
属性
IUPAC Name |
4-[(4-chlorophenyl)sulfanylmethyl]-2-pyridin-4-yl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3OS/c17-12-1-3-14(4-2-12)22-10-13-9-15(21)20-16(19-13)11-5-7-18-8-6-11/h1-9H,10H2,(H,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAZPPBJJNQMGTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCC2=CC(=O)NC(=N2)C3=CC=NC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



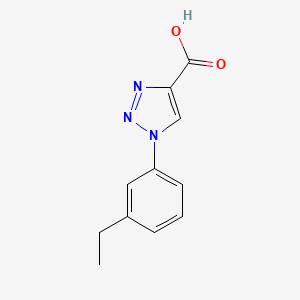
![2-[5-chloro-2-(chloromethyl)-1H-1,3-benzodiazol-1-yl]ethan-1-ol](/img/structure/B1486884.png)
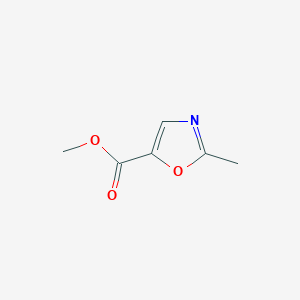


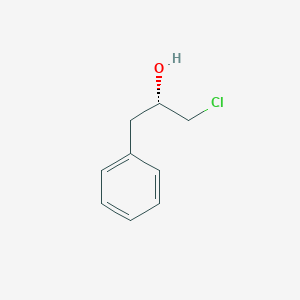



![1-Methyl-4-[2-(trifluoromethyl)phenyl]pyrrolidin-3-amine dihydrochloride](/img/structure/B1486899.png)
![3,5-Dimethyl-1-(2-methylbenzyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1486900.png)
